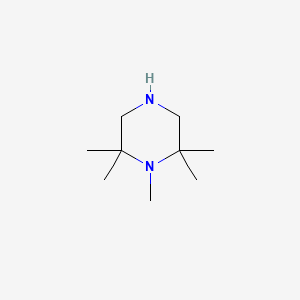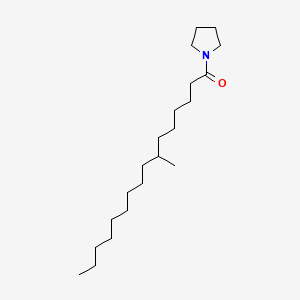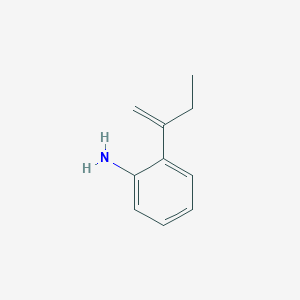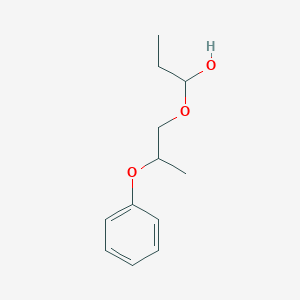![molecular formula C17H18ClN B13958875 2-Chloro-4-phenyl-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine](/img/structure/B13958875.png)
2-Chloro-4-phenyl-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Chloro-4-phenyl-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine is a chemical compound that belongs to the class of cyclooctapyridines This compound is characterized by its unique structure, which includes a chloro group, a phenyl group, and a hexahydrocycloocta[b]pyridine ring system
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-phenyl-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For example, the reaction of a suitable phenyl-substituted cyclooctanone with a chlorinating agent can yield the desired compound. The reaction conditions typically involve the use of solvents such as dichloromethane or toluene, and the reaction is often carried out at elevated temperatures to facilitate the cyclization process .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the compound in its pure form .
化学反应分析
Types of Reactions
2-Chloro-4-phenyl-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The chloro group in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
The reactions involving this compound typically require specific reagents and conditions. For example, oxidation reactions may be performed in acidic or basic media, while reduction reactions often require anhydrous conditions to prevent side reactions. Substitution reactions may be carried out in polar aprotic solvents such as dimethyl sulfoxide or acetonitrile .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation of the compound may yield ketones or carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can result in the formation of various substituted derivatives, depending on the nucleophile employed .
科学研究应用
2-Chloro-4-phenyl-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine has a wide range of scientific research applications, including:
作用机制
The mechanism of action of 2-Chloro-4-phenyl-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
相似化合物的比较
Similar Compounds
Some compounds similar to 2-Chloro-4-phenyl-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine include:
- 2-Chloro-4-(4-fluorophenyl)-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine
- 2-(4-Ethyl-1-piperazinyl)-4-(4-fluorophenyl)-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine
Uniqueness
The uniqueness of this compound lies in its specific structural features, such as the presence of a chloro group and a phenyl group attached to the hexahydrocycloocta[b]pyridine ring. These structural elements contribute to its distinct chemical and biological properties, making it a valuable compound for various research applications .
属性
分子式 |
C17H18ClN |
|---|---|
分子量 |
271.8 g/mol |
IUPAC 名称 |
2-chloro-4-phenyl-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine |
InChI |
InChI=1S/C17H18ClN/c18-17-12-15(13-8-4-3-5-9-13)14-10-6-1-2-7-11-16(14)19-17/h3-5,8-9,12H,1-2,6-7,10-11H2 |
InChI 键 |
CRIVIMKHXVCZDM-UHFFFAOYSA-N |
规范 SMILES |
C1CCCC2=C(CC1)C(=CC(=N2)Cl)C3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![hydroxy-methyl-oxo-sulfanylidene-lambda6-sulfane;(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-sulfanylpropanoic acid](/img/structure/B13958828.png)

![[(2R,3S,4R,5R)-5-acetamido-3,4,6-trihydroxyoxan-2-yl]methyl acetate](/img/structure/B13958844.png)

![2-Thiophenecarboxylate de 7-(2,3-dihydroxypropyl)theophylline [French]](/img/structure/B13958857.png)
![2-Chloro-1-(8-(chloromethyl)-2-azaspiro[4.5]decan-2-yl)ethanone](/img/structure/B13958861.png)
![(2-(2-Chloroethyl)-2-azaspiro[4.5]decan-8-yl)methanol](/img/structure/B13958865.png)
![Oxazolo[4,5-b]quinoxaline](/img/structure/B13958874.png)


